molecular formula C17H17ClN2O4S B2898232 4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896309-68-5

4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2898232
CAS RN: 896309-68-5
M. Wt: 380.84
InChI Key: KYVYJINFTLAAEP-UHFFFAOYSA-N
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Description

“4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H12ClNO3S . Its average mass is 297.757 Da and its mono-isotopic mass is 297.022644 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenesulfonamide core with a 4-chloro substituent and a 3-methoxyphenyl group attached to the nitrogen of the sulfonamide . The exact structure analysis is not available in the retrieved data.

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

The research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds have been characterized for their spectroscopic, photophysical, and photochemical properties, revealing their potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features make them suitable for treating cancer through PDT, highlighting the importance of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Applications

A study on novel azetidin-2-ones derivatives, including those with a benzenesulfonamide structure, has demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus. The chemical synthesis and structure-activity relationship (SAR) trends of these compounds provide insights into developing effective antifungal agents, showcasing the versatility of benzenesulfonamide derivatives in addressing fungal infections (Gupta & Halve, 2015).

Anticancer Activity

Research into N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives has uncovered their potential as antiproliferative agents against various tumor cell lines, including breast cancer and neuroblastoma. These studies suggest that the structural modification of benzenesulfonamide derivatives can lead to the development of new lead anticancer agents, further expanding the therapeutic applications of this chemical class (Motavallizadeh et al., 2014).

Antimicrobial Agents

A series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine demonstrated biofilm inhibitory action against Escherichia coli. These findings indicate the potential of benzenesulfonamide derivatives as antimicrobial agents, capable of inhibiting bacterial biofilm formation and offering a pathway for developing less cytotoxic therapeutic agents (Abbasi et al., 2019).

properties

IUPAC Name

4-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-15-4-2-3-14(10-15)20-11-13(9-17(20)21)19-25(22,23)16-7-5-12(18)6-8-16/h2-8,10,13,19H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVYJINFTLAAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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